2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline, also known as ML314, is a non-peptidic, small-molecule compound that acts as a β-arrestin biased agonist for the neurotensin 1 receptor (NTR1). [] It has garnered significant interest in scientific research due to its potential therapeutic implications for various disease states, including addiction. [] ML314 belongs to the quinazoline class of compounds, which are known for their diverse biological activities. [, ] This compound represents a novel approach to targeting NTR1 by selectively activating the β-arrestin pathway, offering potential advantages over traditional Gq-coupled pathway agonists. []
Future Directions
Detailed in vivo studies: Examining the in vivo properties of ML314 in various animal models is crucial to understand its pharmacological effects, pharmacokinetic profile, and potential therapeutic benefits across different disease states. []
Related Compounds
This section explores compounds structurally related to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) as discussed in the provided research articles. These compounds share key structural features, chemical classes, or categories, offering insights into the development and activity of ML314, a brain-penetrant non-peptidic β-arrestin biased agonist of the Neurotensin NTR1 receptor [, ].
6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline
Compound Description: 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline serves as a crucial intermediate in the synthesis of various quinazoline derivatives, including ML314 []. Its structure provides a foundation for further modifications to optimize desired pharmacological properties.
Relevance: This compound represents the core structure of ML314, lacking only the 2-cyclopropyl and 4-(2-methoxyphenyl) substituents. Understanding its synthesis and reactivity is essential for developing analogs of ML314 [].
Compound Description: 8-Chloroprazosin hydrochloride, synthesized from vanillin, is used as an internal standard for quantifying prazosin in human plasma []. Prazosin itself is a well-known α1-adrenoceptor antagonist with applications in treating hypertension.
Relevance: This compound shares the 6,7-dimethoxyquinazoline core and a piperazine substituent at position 2 with 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314). It highlights the structural diversity possible within the quinazoline class and the potential for various pharmacological activities [].
Compound Description: 4-Amino-2-(4-butanoylhexahydro-1H-1, 4-diazepin-1-yl)-6,7-dimethoxyquinazoline HCl (DDQ) is rapidly absorbed and primarily excreted through bile in rats and rabbits. Its primary metabolites are O- and N-glucuronides of 7-O-desmethyl DDQ in rats and the N-glucuronide of DDQ in rabbits [].
Relevance: This compound, like 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), possesses the 6,7-dimethoxyquinazoline core and demonstrates the potential for metabolic modifications on this scaffold. While the specific activities of DDQ are not detailed, its metabolic profile provides valuable insight into the potential metabolic fate of related quinazolines [].
Compound Description: This compound is a disease-modifying antirheumatic drug (DMARD) currently undergoing clinical trials []. Its 4-(4-hydroxy-3-methoxyphenyl) derivative (M-I) displays anti-inflammatory activity in adjuvant arthritic rat models, though slightly less potent than TAK-603 [].
Relevance: While TAK-603 is a quinoline derivative, not a quinazoline, its structural similarity to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), particularly the 6,7-dimethoxy substitution pattern and the presence of a nitrogen-containing heterocycle at position 2, highlights the potential for shared or related pharmacological activities between these classes. Its development as a DMARD suggests avenues for exploring the therapeutic potential of ML314 beyond its current focus on the NTR1 receptor [].
Compound Description: This series of compounds displays potent and selective α1-adrenoceptor antagonist activity in vitro, comparable to and in some cases exceeding that of prazosin []. The specific heterocycles at the 4-position of the piperazine ring greatly influence their antihypertensive activity in vivo [].
Relevance: This series of compounds, including the highly potent dimethoxytriazine derivative (Ki = 8 x 10(-11) M), underscores the significance of the 6,7-dimethoxyquinazoline core and the piperazine substituent for α1-adrenoceptor antagonism. This series provides valuable insights for understanding the structure-activity relationships of 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), even though ML314 targets a different receptor and exhibits a distinct biased agonism profile [].
Compound Description: This compound represents a key intermediate in a specific synthetic route for producing prazosin, a widely used α1-adrenoceptor antagonist [].
Relevance: This compound's structural similarity to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) highlights the shared 6,7-dimethoxyquinazoline core and the 4-(2-furoyl)piperazine moiety, commonly found in α1-adrenoceptor antagonists. It demonstrates the adaptability of this structural motif for targeting various receptors, even with different pharmacological activities [].
Compound Description: This novel quinazoline derivative exhibits potent cytotoxic activity against U373 and U87 human glioblastoma cell lines, inducing apoptosis at micromolar concentrations. Conjugation to recombinant human epidermal growth factor (EGF) significantly enhances its antiglioblastoma activity and selectivity [, ].
Relevance: This compound, like 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), contains the 6,7-dimethoxyquinazoline core, demonstrating the broad potential of this scaffold for different therapeutic applications. Notably, its efficacy against glioblastoma highlights the potential for exploring anticancer activity within the quinazoline class, even though ML314's current focus lies in neurotensin receptor modulation [, ].
Compound Description: WC 44, a full D3 dopamine receptor agonist, effectively delays the onset and reduces the frequency and total number of involuntary head twitches induced by 2,5-dimethoxy-4-iodoamphetamine (DOI) in mice [].
Relevance: Although structurally distinct from 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), WC 44 shares the 4-(2-methoxyphenyl)piperazine moiety. This common structural element suggests potential overlapping pharmacological effects, particularly in the central nervous system, despite targeting different receptors (D3 vs. NTR1). WC 44's effectiveness in modulating involuntary movements might encourage further investigation into the potential therapeutic applications of ML314 for movement disorders [].
Compound Description: WW-III-55 is a partial D3 dopamine receptor agonist that exhibits similar effects to WC 44 in reducing DOI-induced head twitches in mice [].
Relevance: Although structurally distinct from 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), WW-III-55 demonstrates the pharmacological relevance of the piperazine moiety within different chemical scaffolds for targeting the dopamine system. This observation, alongside the similar activity profile to WC 44, reinforces the importance of considering the piperazine substituent in exploring the broader pharmacological potential of ML314 [].
6,7-dihydro-5H-pyrazolo[1,2-a]pyrazole-1-ones
Compound Description: This broad class of compounds exhibits inhibitory activity against the release of inflammatory cytokines from cells []. Their structures are highly diverse, with various substitutions possible at multiple positions.
Relevance: Although not directly related to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) structurally, the inclusion of this compound class emphasizes the broader context of drug discovery efforts targeting inflammatory processes. While ML314's current focus is on the neurotensin system, the prevalence of quinazoline and related heterocyclic scaffolds in anti-inflammatory drug development suggests potential alternative therapeutic applications for ML314 or its analogs [].
Compound Description: This quinoline derivative exhibits potent anti-inflammatory effects in adjuvant arthritic (AA) rat models []. Notably, it preferentially inhibits IFN-gamma production by Th1-type clones over IL-4 production by Th2-type clones, suggesting a specific immunomodulatory action [].
Relevance: Although belonging to the quinoline class, not quinazoline, 12d shares structural features with 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), particularly the 6,7-dimethoxy substitution and the presence of a nitrogen-containing heterocycle on the 2-position side chain. This similarity, combined with 12d's potent anti-inflammatory activity and specific Th1 cytokine suppression, offers valuable insights for exploring the potential of ML314 or its analogs in treating inflammatory conditions [].
Compound Description: This isoxazole-based compound displays selective inhibitory activity against COX-1, an enzyme involved in prostaglandin synthesis. It also interacts with P-glycoprotein, an efflux pump responsible for drug transport [].
Relevance: While structurally dissimilar to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), Compound 8 highlights the importance of exploring isoxazole-based scaffolds for developing COX inhibitors. Its COX-1 selectivity and P-glycoprotein interaction provide valuable information for considering potential off-target effects and pharmacokinetic properties when designing new quinazoline-based inhibitors with possible anti-inflammatory activities, expanding upon the known applications of the quinazoline scaffold in this area [].
Compound Description: This compound is a potent and selective COX-2 inhibitor, showing activity in the sub-micromolar range. It also exhibits interaction with P-glycoprotein, similar to Compound 8 [].
Relevance: While structurally different from 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), Compound 17 shares the 6,7-dimethoxy substitution pattern with ML314. This shared feature, along with its potent COX-2 inhibition, suggests that exploring modifications around the 6,7-dimethoxyquinazoline core might yield compounds with potent anti-inflammatory activity, expanding the potential applications of this chemical scaffold [].
Compound Description: BIX01294 is known for its potent inhibitory activity against human G9a histone lysine methyltransferases (HKMTs) []. It also exhibits potent in vitro and in vivo antimalarial activity, demonstrating dose-dependent effects on histone methylation in malarial parasites [].
Relevance: This compound possesses the 6,7-dimethoxyquinazoline core and demonstrates the versatility of this scaffold for developing inhibitors targeting various enzymes, including HKMTs, which play crucial roles in epigenetic regulation. The antimalarial activity of BIX01294, particularly its effect on histone methylation, offers a valuable reference point for investigating potential antimalarial applications of 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) or its analogs, expanding the scope of therapeutic applications for this class of compounds [].
Compound Description: Ki20227 is an orally active and selective inhibitor of the c-Fms tyrosine kinase, the receptor for macrophage colony-stimulating factor (M-CSF). It effectively inhibits M-CSF-dependent reactions in vitro and suppresses disease progression in a collagen-induced arthritis (CIA) mouse model []. Notably, it reduces inflammatory cell infiltration and bone destruction in vivo [].
Relevance: While Ki20227 is a quinoline derivative, its structural similarity to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), particularly the 6,7-dimethoxy substitution, highlights the potential for shared or related pharmacological activities between these classes. Its potent anti-inflammatory and anti-osteolytic effects in the CIA model suggest further exploration of ML314 or its analogs for treating inflammatory and bone-related diseases [, ].
Compound Description: DL-017 displays both α1-adrenoceptor antagonistic and type I antiarrhythmic effects in mammalian cardiac tissues []. Intravenously administered DL-017 induces dose-dependent reductions in heart rate and blood pressure in anesthetized spontaneously hypertensive rats [].
Relevance: This compound, despite being an imidazoquinazoline derivative, shares the 4-(2-methoxyphenyl)piperazin-1-yl moiety with 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314). This shared structural feature, along with its α1-adrenoceptor antagonism and antiarrhythmic effects, suggests potential overlapping pharmacological activities between these compounds despite their different core structures. This information provides insights into potential cardiovascular effects of ML314 or its analogs [].
Compound Description: This compound represents a specific example within a broader class of 4-anilino-6,7-dimethoxyquinazoline derivatives with potential anticancer activity []. This class exhibits a wide range of anti-cancer properties [].
Relevance: This compound, like 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), shares the 6,7-dimethoxyquinazoline core and emphasizes the potential of this scaffold for anticancer drug development. The variation in the aniline substituent demonstrates the ability to fine-tune pharmacological properties within this class. While ML314's current focus lies in modulating neurotensin receptors, this compound's anticancer activity prompts further investigation into the broader therapeutic potential of ML314 and its analogs [].
Compound Description: DC-015 is a novel, potent, and highly selective α1-adrenoceptor antagonist demonstrating competitive antagonism of phenylephrine-induced vasocontraction in rat thoracic aorta [, ]. Intravenous administration of DC-015 induces dose-dependent reductions in mean arterial pressure in spontaneously hypertensive rats [].
Relevance: Although an imidazoquinazoline derivative, DC-015 shares the 4-(2-methoxyphenyl)piperazin-1-yl substituent with 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314). This common moiety, along with its potent and selective α1-adrenoceptor antagonism, suggests potential overlapping pharmacological activities and cardiovascular effects, despite the difference in their core structures. This knowledge can inform further exploration of ML314 and its potential impact on the cardiovascular system [, ].
Compound Description: Bunazosin, an α1-blocker, has demonstrated protective effects against reperfusion injury in canine hearts. It prevents the development of reperfusion arrhythmias and mitigates mitochondrial dysfunction associated with reperfusion [].
Relevance: Though structurally distinct from 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), bunazosin possesses the 6,7-dimethoxyquinazoline core, emphasizing the potential for this scaffold to interact with various targets beyond the neurotensin system. Bunazosin's protective effects on the cardiovascular system, particularly in the context of reperfusion injury, highlight the need to consider potential cardiovascular implications of ML314 and its analogs [].
Overview
ML314 is a synthetic compound identified as a biased agonist of the neurotensin receptor 1 (NTR1). It is recognized for its potential therapeutic applications, particularly in treating conditions related to methamphetamine abuse. The compound is a non-peptidic quinazoline derivative that demonstrates selective activation of the NTR1 receptor, influencing various signaling pathways associated with neuronal functions and behaviors.
Source
ML314 was discovered through a collaborative research effort aimed at identifying novel ligands for neurotensin receptors. Its development involved extensive screening and characterization to assess its pharmacological properties and efficacy as a therapeutic agent. The compound is cataloged under CAS number 1448895-09-7 and is available from various chemical suppliers, including MedChemExpress and MedKoo Biosciences.
Classification
ML314 falls under the category of neurotensin receptor agonists. It specifically targets the NTR1 receptor, which is part of the G protein-coupled receptor family. This classification highlights its role in modulating neurotensin signaling pathways, which are implicated in numerous physiological processes, including pain perception, appetite regulation, and drug addiction.
Synthesis Analysis
Methods
The synthesis of ML314 involves several key steps that typically include:
Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for constructing the quinazoline core.
Reactions: The synthetic pathway may involve cyclization reactions to form the quinazoline ring, followed by various substitution reactions to introduce specific substituents that enhance receptor binding and selectivity.
Purification: After synthesis, ML314 is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Technical Details
Molecular Structure Analysis
Structure
ML314 features a quinazoline backbone, which contributes to its biological activity. The molecular structure can be represented as follows:
Chemical Formula: C₁₄H₁₃N₅O
Molecular Weight: Approximately 253.29 g/mol
Data
The compound's three-dimensional structure allows it to effectively interact with the NTR1 receptor, promoting biased signaling through β-arrestin pathways rather than traditional G protein pathways. This selective activation is crucial for its therapeutic potential.
Chemical Reactions Analysis
Reactions
ML314 undergoes specific chemical reactions that are essential for its activity as a neurotensin receptor agonist:
Binding Interactions: ML314 binds to the NTR1 receptor through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Signal Transduction: Upon binding, ML314 activates intracellular signaling cascades involving β-arrestin recruitment and downstream effects on cellular responses.
Technical Details
The compound's ability to induce biased signaling makes it a valuable tool for understanding neurotensin receptor functions and developing targeted therapies for addiction and other neuropsychiatric disorders.
Mechanism of Action
Process
ML314 acts primarily by binding to the NTR1 receptor, leading to:
Receptor Activation: The compound induces conformational changes in the receptor that promote β-arrestin recruitment.
Biased Signaling: Unlike traditional agonists that activate G protein pathways predominantly, ML314 favors β-arrestin-mediated signaling, which has been linked to different physiological outcomes.
Data
Studies indicate that ML314 can modulate behaviors associated with methamphetamine use by altering neurotensin signaling in relevant brain regions.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid crystalline substance.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
Chemical Properties
Stability: ML314 exhibits stability under standard laboratory conditions but should be stored away from light and moisture to maintain integrity.
Reactivity: The compound's reactivity profile is primarily dictated by its functional groups, which participate in binding interactions with biological targets.
Relevant Data or Analyses
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the identity and purity of ML314 during synthesis.
Applications
ML314 has shown promise in various scientific applications:
Neuroscience Research: It serves as a tool for studying neurotensin receptor functions and their involvement in neurological disorders.
Drug Development: As a biased agonist, ML314 is being investigated for potential use in treating methamphetamine addiction and possibly other substance use disorders.
Pharmacological Studies: Researchers utilize ML314 to explore mechanisms of action related to neurotensin signaling pathways, contributing to broader understanding in pharmacology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
M-hydroxyhippuric acid is an N-acylglycine that is hippuric acid (N-benzoylglycine) substituted at position 3 on the phenyl ring by a hydroxy group. It has a role as a metabolite. It is a N-acylglycine and a member of phenols. It is functionally related to a N-benzoylglycine. It is a conjugate acid of a m-hydroxyhippurate.